6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one

Scaffold simplification Drug-likeness Lead optimization

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one (CAS 76044-31-0, molecular weight 136.11 g·mol⁻¹) is the unsubstituted parent heterocycle of the [1,2,4]triazolo[1,5-c]pyrimidine (TP) class. This fused bicyclic scaffold comprises a 1,2,4-triazole ring annulated to a pyrimidin-5-one, existing as an equilibrating mixture of keto (6H-pyrimidin-5-one) and enol (pyrimidin-5-ol) tautomeric forms, a feature that underpins both its synthetic versatility and its molecular recognition properties.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 76044-31-0
Cat. No. B1417698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one
CAS76044-31-0
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=CNC(=O)N2C1=NC=N2
InChIInChI=1S/C5H4N4O/c10-5-6-2-1-4-7-3-8-9(4)5/h1-3H,(H,6,10)
InChIKeyJDPCCIANHKTFII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one (CAS 76044-31-0): Minimal Bicyclic Scaffold for Adenosine Receptor, PDE, and Kinase Programs


6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one (CAS 76044-31-0, molecular weight 136.11 g·mol⁻¹) is the unsubstituted parent heterocycle of the [1,2,4]triazolo[1,5-c]pyrimidine (TP) class. This fused bicyclic scaffold comprises a 1,2,4-triazole ring annulated to a pyrimidin-5-one, existing as an equilibrating mixture of keto (6H-pyrimidin-5-one) and enol (pyrimidin-5-ol) tautomeric forms, a feature that underpins both its synthetic versatility and its molecular recognition properties.[1] Unlike its heavily elaborated tricyclic congeners (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, PTPs) that have progressed to clinical evaluation as adenosine A₂A antagonists, the unsubstituted TP scaffold has been identified in medicinal chemistry literature as a structurally simplified, low-molecular-weight starting point that retains the pharmacophoric elements necessary for engaging adenosine receptors while offering markedly improved physicochemical and synthetic tractability profiles.[2]

Why Uncritical Substitution of 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one with Other Fused Azolopyrimidinones Leads to Divergent Pharmacochemical Outcomes


The [1,2,4]triazolo[1,5-c]pyrimidin-5-one scaffold cannot be interchangeably replaced by superficially similar heterocycles, as even minor architectural modifications — ring isomerism, an additional fused ring, or tautomeric state — produce fundamentally different pharmacochemical profiles. The [1,5-c] regioisomer is the thermodynamically favored product of Dimroth rearrangement from the kinetically formed [4,3-c] isomer, and both isomers exhibit distinct biological activity spectra.[1] Introduction of a third fused ring, as in the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) series, elevates the molecular weight from 136.11 Da (parent TP) to >380 Da while imposing low aqueous solubility and multistep synthetic routes that limit accessible chemical space for diversification.[2] Conversely, the keto–enol tautomeric equilibrium intrinsic to the 5-one/5-ol system means that the compound's hydrogen-bond donor–acceptor topology is solvent- and substitution-dependent, a property not replicated in 5-amino or 5-deoxy congeners.[3] These differences collectively preclude casual analoging; procurement of the specific unsubstituted [1,5-c]-5-one scaffold is mandatory for programs that require a minimal, tractable core with predictable reactivity at the N5, C2, C8, and C9 positions.

Quantitative Differentiation Evidence: 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one Versus Closest Scaffold Comparators


Molecular Weight Reduction vs. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) Scaffolds

The unsubstituted [1,2,4]triazolo[1,5-c]pyrimidin-5-one scaffold (MW 136.11 Da) represents a structurally simplified bicyclic analog of the tricyclic pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) core, which bears an additional fused pyrazole ring. PTP derivatives, exemplified by the clinical-stage A₂A antagonist preladenant, possess molecular weights typically exceeding 380 Da, with concomitant poor aqueous solubility and complex, multistep synthetic routes that constrain systematic SAR exploration.[1] The 136.11 Da parent TP core resides within the 'lead-like' physicochemical space, offering a >2.8-fold molecular weight advantage that translates into higher atom economy, greater synthetic accessibility, and more favorable pharmacokinetic starting properties for hit-to-lead campaigns.[2] This molecular weight differential is not merely incremental — it dictates the accessible range of substituent functionalization while remaining within the Rule-of-Five chemical space, which is critical for CNS-targeting programs where low molecular weight and low polar surface area are essential for blood–brain barrier penetration.[3]

Scaffold simplification Drug-likeness Lead optimization

Tautomeric Equilibrium: Keto-Enol Populations Enable Divergent Molecular Recognition Compared to Fixed 5-Amino or 5-Deoxy Analogs

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one exists in a solvent-dependent keto–enol equilibrium between the 6H-pyrimidin-5-one and [1,2,4]triazolo[1,5-c]pyrimidin-5-ol tautomeric forms. Ab initio calculations (HF/6-31G* with SCI-PCM solvent correction) and ¹⁵N NMR spectroscopy have quantified this equilibrium for the triazolopyrimidine system, demonstrating that the relative tautomer populations and the energetic preference for the keto form are governed by the solvent dielectric and by substitution at the 2-position, typically favoring the keto tautomer in DMSO by >2 kcal·mol⁻¹ for the unsubstituted parent.[1] In contrast, fixed 5-amino or 5-thioxo analogs (e.g., 5-amino-[1,2,4]triazolo[1,5-c]pyrimidine, MW 135.13 Da) and 5-deoxy congeners (e.g., [1,2,4]triazolo[1,5-c]pyrimidine, MW 120.11 Da) lack this dynamic hydrogen-bond donor/acceptor capability, locking the scaffold into a single hydrogen-bonding topology that cannot adapt to different receptor microenvironments. The 5-one/5-ol tautomeric interconversion directly affects the pKₐ (predicted pKₐ ~6.70) and the attendant protonation state at physiological pH, a property that has been systematically exploited in adenosine receptor antagonist design where the N5 substituent critically modulates hA₃AR affinity from micromolar to subnanomolar range.

Tautomerism Molecular recognition Hydrogen bonding

Thermodynamic Stability Advantage: [1,5-c] Isomer Is the Thermodynamically Favored Product vs. Kinetically Formed [4,3-c] Isomer

The [1,2,4]triazolo[1,5-c]pyrimidine ring system is the thermodynamically more stable isomer relative to the [1,2,4]triazolo[4,3-c]pyrimidine system, which is formed under kinetic control from 4-hydrazinopyrimidine precursors. Under acidic or basic conditions, the [4,3-c] isomer undergoes Dimroth rearrangement — a ring-opening/ring-closing sequence — to yield the [1,5-c] isomer as the thermodynamic product.[1] This rearrangement has been experimentally characterized and confirmed by quantum chemical calculations demonstrating high energy barriers for the acid-catalyzed pathway, establishing the [1,5-c] configuration as the energetically downhill terminus of the isomerization coordinate.[2] The practical consequence for procurement is significant: the [1,5-c] isomer provides a chemically stable, structurally unambiguous scaffold that does not undergo further isomerization under standard reaction or storage conditions, whereas the [4,3-c] isomer may rearrange during derivatization, storage, or biological assay, leading to confounding SAR data or batch-to-batch variability. The two isomeric series additionally exhibit distinct biological activity profiles, as documented in the review by Shamroukh et al.[3]

Dimroth rearrangement Isomeric stability Synthetic reliability

Adenosine A₃ Receptor Antagonist Affinity Achievable from TP Scaffold Derivatives: Subnanomolar Kᵢ with High Subtype Selectivity

Derivatives of the [1,2,4]triazolo[1,5-c]pyrimidine-5-one scaffold have yielded some of the most potent and selective A₃ adenosine receptor (hA₃AR) antagonists reported to date. The 2,5-disubstituted derivative DZ123 (ethyl 2-(4-methoxyphenyl)-5-(methylamino)-[1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate) exhibited a Kᵢ of 0.47 nM at hA₃AR with exceptional selectivity over A₁, A₂A, and A₂B subtypes.[1] In a parallel study targeting the 8-position, compound 18 (4-ethylbenzylester) achieved a hA₃AR Kᵢ of 1.21 nM.[2] A structurally simplified N5-methylamino derivative lacking 8-substitution displayed a hA₃AR Kᵢ of 4.14 nM with 236-fold, 25-fold, and 592-fold selectivity versus hA₁, hA₂A, and hA₂B receptors, respectively.[3] These nanomolar-to-subnanomolar affinities, achieved from the TP core, compare favorably with literature hA₃AR antagonists derived from more complex tricyclic scaffolds, validating the TP architecture as a productive minimalist template for high-affinity adenosine receptor engagement. The parent unsubstituted 5-one scaffold is the essential synthetic entry point for all such derivatives.

Adenosine A₃ receptor GPCR antagonist Cancer pharmacology

Versatile Synthetic Elaboration at Four Positions (N5, C2, C8, C9) Enables Divergent Library Synthesis from a Single Core

The [1,2,4]triazolo[1,5-c]pyrimidin-5-one scaffold contains four chemically distinct sites for regioselective functionalization: the N5 position (tautomeric OH/oxo group, amenable to alkylation, arylation, and carbamoylation), C2 (electrophilic substitution or cross-coupling via halogenated intermediates), C8 (ester, amide, and heteroaryl introduction for A₃AR selectivity modulation), and C9 (annulation or electrophilic substitution).[1] This polyfunctional architecture has been systematically exploited in adenosine receptor antagonist programs: N5-methylamino substitution alone delivered 4.14 nM hA₃AR affinity, while combined N5/C8 substitution (DZ123) yielded 0.47 nM Kᵢ.[2] In the PDE inhibitor domain, the TP core has been further elaborated into thieno[3,2-e]- and pyrido[3,2-e]-fused derivatives patented as PDE1 and PDE2 inhibitors by multiple pharmaceutical organizations.[3] The core has also been deployed in herbicidal agrochemical programs, with alkoxy-substituted TP derivatives patented as selective pre- and post-emergence herbicides. In contrast, the [1,2,4]triazolo[4,3-c]pyrimidine regioisomer offers a different and less exploited functionalization pattern due to lower thermodynamic stability and distinct electronic properties of the ring junction.[4]

Parallel synthesis Scaffold diversification Medicinal chemistry

Trans-Therapeutic Area Applicability: Documented Activity Across Adenosine Receptors, PDE Isoforms, Kinases, and Herbicide Targets from a Single Core Scaffold

Derivatives of 6H-[1,2,4]triazolo[1,5-c]pyrimidin-5-one have been independently validated as ligands for at least four therapeutically distinct target classes. In adenosine receptor pharmacology, optimized TP derivatives achieve subnanomolar hA₃AR Kᵢ with >500-fold selectivity.[1] In phosphodiesterase inhibition, thieno-fused and pyrido-fused TP analogs have been patented as PDE1 inhibitors (IC₅₀ ≤100 nM in IMAP TR-FRET assays) by multiple assignees, with additional patents covering PDE2 and PDE10A inhibition.[2] In kinase inhibition, CK1δ-targeting triazolopyrimidines demonstrated submicromolar inhibitory activity, with parallel BBB-PAMPA assays identifying CNS-penetrant candidates.[3] In agrochemistry, pyrimido[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives achieved 100% root and stalk growth inhibition of multiple weed species at 100 mg/L, with ALS enzyme inhibition rates (39.6–40.9%) comparable to the commercial herbicide flumetsulam (43.5%).[4] This breadth of cross-domain activity — spanning human GPCRs, enzymes, and plant ALS — is a direct consequence of the scaffold's privileged architecture, which presents complementary hydrogen-bonding motifs to diverse protein active sites. No single-substituent analog or regioisomeric scaffold can replicate this polypharmacological potential without the foundational core.

Multi-target scaffold Drug repositioning Agrochemical discovery

Optimal Deployment Scenarios for 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one in Discovery and Development Workflows


Hit-Finding Library Synthesis for Adenosine A₃ Receptor Antagonist Programs

The parent 5-one scaffold is the optimal starting material for constructing focused libraries targeting the hA₃ adenosine receptor. As demonstrated by the Federico et al. series, systematic decoration at N5 and C8 positions of this core yields antagonists with Kᵢ values spanning 4.14 nM to 0.47 nM and selectivity ratios up to 592-fold versus other adenosine receptor subtypes.[1] Procurement of the unsubstituted core enables parallel synthesis of 96- to 384-member libraries via sequential N5 alkylation/acylation and C8 esterification/amidation, fully leveraging the scaffold's four-site diversification architecture.

PDE Inhibitor Lead Optimization with CNS-Penetrant Design Constraints

The low molecular weight (136.11 Da) of the parent TP scaffold makes it a strategically preferred core for CNS-targeted PDE inhibitor programs, where molecular weight and polar surface area are critical drivers of blood–brain barrier permeability. Patented PDE1 inhibitor series built on thieno[3,2-e]- and pyrido[3,2-e]-fused TP-5-one cores have demonstrated IC₅₀ values ≤100 nM in IMAP TR-FRET assays.[2] The scaffold's thermodynamic stability as the [1,5-c] isomer ensures that the core does not undergo Dimroth rearrangement during the demanding reaction conditions required for heterocycle fusion (e.g., Pd-catalyzed cross-coupling, high-temperature cyclodehydration), preserving structural integrity throughout the synthetic sequence.[3]

Agrochemical Lead Discovery Targeting Acetolactate Synthase (ALS) Inhibition

The TP-5-one scaffold has been validated in herbicidal chemistry through pyrimido[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives that achieved 100% inhibition of root and stalk growth in Cucumis sativus, Raphanus sativus, Sorghum bicolor, and Echinochloa crusgalli at 100 mg/L, outperforming the commercial ALS inhibitor flumetsulam at the same screening concentration.[4] ALS enzyme inhibition rates (39.6–40.9% for the most active derivatives) were comparable to flumetsulam (43.5%), establishing the TP core as a viable entry point for non-sulfonamide herbicide discovery. The scaffold's keto–enol tautomerism may additionally contribute to plant uptake and translocation properties that are distinct from the sulfonamide herbicidal chemotypes currently dominating the market.

CK1δ Kinase Inhibitor Development for CNS Disorders

The [1,2,4]triazolo[1,5-c]pyrimidine core has been successfully deployed in a CK1δ inhibitor program where submicromolar enzymatic inhibition was combined with parallel BBB-PAMPA permeability screening to identify CNS-penetrant lead candidates.[5] The scaffold's minimal molecular weight is particularly advantageous in this context, as CK1δ inhibitors intended for neurodegenerative or psychiatric indications must balance target potency with the stringent physicochemical requirements for brain exposure. The parent 5-one core allows extensive peripheral functionalization without exceeding CNS drug-like property thresholds, making it a preferred procurement choice over heavier tricyclic alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.